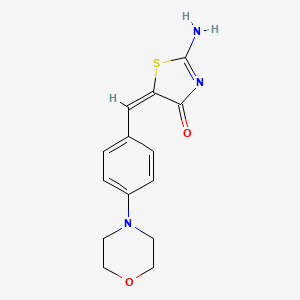
2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-one
説明
2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-one, also known as Mito-apocynin, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic properties. This compound belongs to the thiazolidinone family and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of 2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen involves the inhibition of NADPH oxidase, which is an enzyme responsible for the production of reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidase, 2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen reduces the production of ROS and protects cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen has been shown to have several biochemical and physiological effects in cells and animal models. It reduces oxidative stress, inflammation, and cell death in various tissues. It also improves mitochondrial function and energy metabolism in cells. In addition, it has been shown to reduce the incidence and severity of various diseases in animal models.
実験室実験の利点と制限
2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays and experiments. It has been shown to be effective in various cell types and animal models. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of 2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen. These include the optimization of its synthesis method, the investigation of its potential use in combination with other drugs, the exploration of its pharmacokinetics and pharmacodynamics, and the development of novel derivatives with improved properties. In addition, further studies are needed to elucidate its mechanism of action and its potential use in the treatment of various diseases.
In conclusion, 2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen is a synthetic compound with promising therapeutic properties that has been extensively studied in various scientific research applications. Its mechanism of action involves the inhibition of NADPH oxidase, which reduces oxidative stress and inflammation in cells. It has several advantages for lab experiments, but its limitations include its low solubility and potential toxicity. Further research is needed to fully understand its potential use in the treatment of various diseases.
科学的研究の応用
2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, cardiovascular diseases, and diabetes.
特性
IUPAC Name |
(5E)-2-amino-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c15-14-16-13(18)12(20-14)9-10-1-3-11(4-2-10)17-5-7-19-8-6-17/h1-4,9H,5-8H2,(H2,15,16,18)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQADOCRAMSUKM-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



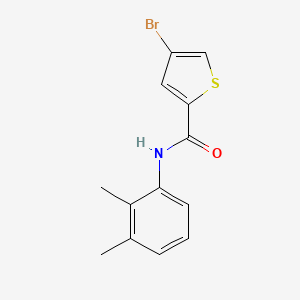
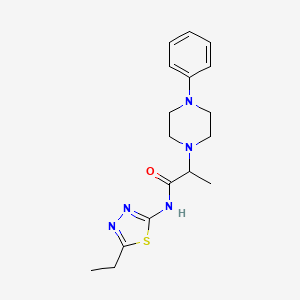
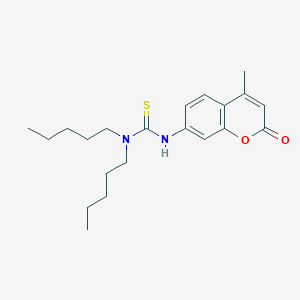
![1-[3-({[5-(4-ethoxybenzyl)-4,6-dihydroxy-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4699063.png)
![N-{3-[(2-chlorobenzyl)thio]-1,2,4-thiadiazol-5-yl}nicotinamide](/img/structure/B4699067.png)
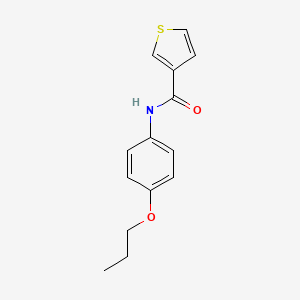
![2-{[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4699079.png)
![N-(4-chlorobenzyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4699087.png)
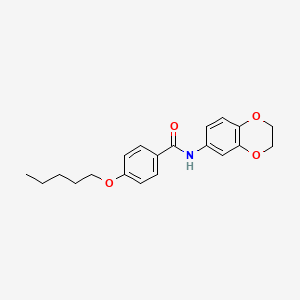
![2-(benzylamino)-2-oxoethyl [(4,6-diphenyl-2-pyrimidinyl)thio]acetate](/img/structure/B4699099.png)
![N-(diphenylmethyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699103.png)
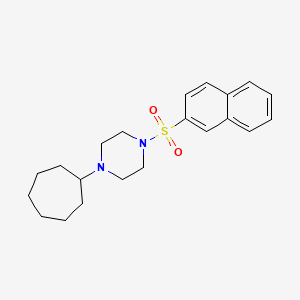
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4699121.png)
![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B4699133.png)